Boc-Asp(OBzl)-Pro-Arg-AMC
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Overview
Description
Boc-Asp(OBzl)-Pro-Arg-AMC is a synthetic peptide compound used in various biochemical and pharmaceutical research applications. The compound consists of a sequence of amino acids: Boc-Asp(OBzl) (N-tert-butoxycarbonyl-L-aspartic acid β-benzyl ester), Pro (proline), Arg (arginine), and AMC (7-amino-4-methylcoumarin). This compound is often utilized in studies involving protease activity due to the presence of the AMC fluorophore, which allows for easy detection and quantification of enzymatic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Asp(OBzl)-Pro-Arg-AMC typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, Boc-Asp(OBzl), to a solid resin. Subsequent amino acids, Pro and Arg, are sequentially added using coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves the attachment of the AMC group to the peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of continuous flow reactors and mechanochemical methods, such as reactive extrusion, can further enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Boc-Asp(OBzl)-Pro-Arg-AMC can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).
Hydrolysis: Cleavage of the ester bond in Boc-Asp(OBzl) under basic conditions (e.g., sodium hydroxide).
Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Hydrolysis: Sodium hydroxide (NaOH) in water.
Coupling: Diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF)
Major Products Formed
Deprotected Peptide: Removal of the Boc group yields the free amine form of the peptide.
Hydrolyzed Peptide: Cleavage of the ester bond yields the free acid form of the peptide
Scientific Research Applications
Boc-Asp(OBzl)-Pro-Arg-AMC is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate in studies of peptide synthesis and enzymatic reactions.
Biology: In assays to measure protease activity, such as caspase and trypsin.
Medicine: In drug discovery and development, particularly for screening protease inhibitors.
Industry: In the production of diagnostic kits and research reagents
Mechanism of Action
The mechanism of action of Boc-Asp(OBzl)-Pro-Arg-AMC involves its cleavage by proteases, releasing the AMC fluorophore. The fluorescence intensity of AMC increases upon cleavage, allowing for the quantification of protease activity. The molecular targets of this compound are the active sites of proteases, where it binds and undergoes hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Boc-Asp(OBzl)-Pro-Arg-pNA: Similar to Boc-Asp(OBzl)-Pro-Arg-AMC but uses p-nitroaniline (pNA) as the chromophore.
This compound: Uses different protecting groups or amino acid sequences.
Uniqueness
This compound is unique due to its use of the AMC fluorophore, which provides high sensitivity and specificity in protease assays. The combination of the Boc protecting group and the benzyl ester also enhances its stability and solubility compared to other similar compounds .
Properties
Molecular Formula |
C37H47N7O9 |
---|---|
Molecular Weight |
733.8 g/mol |
IUPAC Name |
benzyl (3S)-4-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
InChI |
InChI=1S/C37H47N7O9/c1-22-18-31(46)52-29-19-24(14-15-25(22)29)41-32(47)26(12-8-16-40-35(38)39)42-33(48)28-13-9-17-44(28)34(49)27(43-36(50)53-37(2,3)4)20-30(45)51-21-23-10-6-5-7-11-23/h5-7,10-11,14-15,18-19,26-28H,8-9,12-13,16-17,20-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,50)(H4,38,39,40)/t26-,27-,28-/m0/s1 |
InChI Key |
CGHJNIDVCUBKPA-KCHLEUMXSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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